molecular formula C16H13N9O2 B2776738 N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide CAS No. 1396848-20-6

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2776738
CAS No.: 1396848-20-6
M. Wt: 363.341
InChI Key: NCYCFXPABDVERZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C16H13N9O2 and its molecular weight is 363.341. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Dihydropyrimidine Derivatives Synthesis : A study by Lalpara et al. (2021) discusses the synthesis of N-substituted dihydropyrimidine derivatives, showcasing their potential in pharmaceutical applications, particularly in antidiabetic screening (Lalpara et al., 2021).

Material Science and Electro-Optical Properties

  • Aromatic Polyamides and Polyimides : Hsiao et al. (2015) explored the synthesis and characterization of new m-phenylenediamine-type monomers and their derivatives, highlighting their solubility, thermal stability, and electrochromic properties (Hsiao et al., 2015).

Cytotoxicity Studies

  • Pyrazole and Pyrimidine Derivatives : Hassan et al. (2014) synthesized 5-Amino-N-aryl pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, evaluating their cytotoxic activity against Ehrlich Ascites Carcinoma cells (Hassan et al., 2014).

Microwave-Assisted Synthesis

  • Bacteriocidal and Antimicrobial Activities : Hu et al. (2011) describe a microwave-assisted synthesis of N-(1H-tetrazol-5-yl) derivatives, noting their bacteriocidal, pesticidal, herbicidal, and antimicrobial activities (Hu et al., 2011).

Antiallergic and Antimicrobial Evaluation

  • Quantitative Structure-Activity Relationships : Ford et al. (1986) studied the antiallergic activity of N-(1H-tetrazol-5-yl)benzamides and isomeric N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides, establishing a structure-activity relationship (Ford et al., 1986).

Safety and Efficacy in Pharmacology

  • Inhibitors of Met Kinase Superfamily : Schroeder et al. (2009) identified N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors, showing promise for cancer treatment (Schroeder et al., 2009).

Antimicrobial and Antitumor Applications

  • Docking Studies and Antimicrobial Evaluation : Talupur et al. (2021) synthesized and characterized benzodioxaphosphole-tetrazol-thiophene-2-carboxamides, highlighting their antimicrobial efficacy and relevance in docking studies (Talupur et al., 2021).

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[4-(tetrazol-1-yl)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N9O2/c1-27-14-8-6-13(7-9-14)25-20-15(19-22-25)16(26)18-11-2-4-12(5-3-11)24-10-17-21-23-24/h2-10H,1H3,(H,18,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYCFXPABDVERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.